molecular formula C19H25N3O2 B2526959 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2415471-80-4

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2526959
CAS No.: 2415471-80-4
M. Wt: 327.428
InChI Key: VRDXAXFPYJJZHT-UHFFFAOYSA-N
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Description

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a synthetic organic compound with the molecular formula C19H25N3O2 and a molecular weight of 327.428 g/mol This compound features a piperidine ring substituted with a 4-ethoxyphenylmethyl group and a pyrimidine ring substituted with a methoxy group

Preparation Methods

The synthesis of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzyl chloride with piperidine to form 1-[(4-ethoxyphenyl)methyl]piperidine. This intermediate is then reacted with 2-chloro-5-methylpyrimidine in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can be compared with other similar compounds, such as:

  • 1-[(4-Fluorobenzyl)piperidin-4-yl]oxy-5-methylpyrimidine
  • 1-[(4-Bromobenzyl)piperidin-4-yl]oxy-5-methylpyrimidine
  • 1-[(3,4-Dichlorobenzyl)piperidin-4-yl]oxy-5-methylpyrimidine

These compounds share a similar piperidine-pyrimidine core structure but differ in the substituents on the aromatic ring. The unique substituents in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-23-17-6-4-16(5-7-17)14-22-10-8-18(9-11-22)24-19-20-12-15(2)13-21-19/h4-7,12-13,18H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDXAXFPYJJZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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